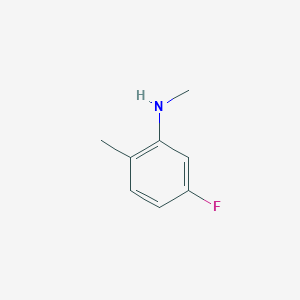

5-Fluoro-n,2-dimethylaniline

描述

5-Fluoro-n,2-dimethylaniline is an organic compound with the chemical formula C8H10FN It is a derivative of aniline, where the hydrogen atom at the 5-position of the benzene ring is replaced by a fluorine atom, and the hydrogen atoms at the 2-position and the nitrogen atom are replaced by methyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-n,2-dimethylaniline typically involves the fluorination of 2,6-dimethylaniline. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used. The reaction is carried out in an organic solvent like acetonitrile, under controlled temperature conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous fluorinating agents.

化学反应分析

Types of Reactions

5-Fluoro-n,2-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Conversion to amines.

Substitution: Formation of substituted anilines with different functional groups.

科学研究应用

Medicinal Chemistry

Anticancer Activity:

5-Fluoro-N,N-dimethylaniline is structurally related to 5-fluorouracil, a well-known chemotherapeutic agent. Research indicates that compounds with similar structures can exhibit antitumor properties by inhibiting key enzymes involved in nucleotide synthesis. For instance, studies have shown that fluorinated anilines can affect the activity of thymidylate synthase, leading to reduced DNA synthesis in cancer cells .

Mechanism of Action:

The mechanism by which 5-fluoro-N,N-dimethylaniline exerts its effects involves the inhibition of enzymes crucial for DNA replication. By mimicking natural substrates, this compound can disrupt the normal function of these enzymes, leading to increased cell death in malignant tissues .

Synthesis of Novel Compounds

Chemical Intermediate:

5-Fluoro-N,N-dimethylaniline serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo electrophilic aromatic substitution reactions makes it valuable for creating more complex molecular architectures .

Reactivity Studies:

Research has demonstrated that 5-fluoro-N,N-dimethylaniline can participate in ortho-selective C–H addition reactions with alkenes, facilitating the development of new derivatives with potential biological activity . This reactivity is crucial for the design of new therapeutic agents.

Material Science

Polymer Chemistry:

In materials science, 5-fluoro-N,N-dimethylaniline has been explored as a component in the development of advanced polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance. Studies have shown that fluorinated compounds often impart desirable characteristics to polymers, making them suitable for high-performance applications .

Electrochemical Applications:

The electrochemical properties of 5-fluoro-N,N-dimethylaniline have been investigated for use in sensors and energy storage devices. Its ability to undergo redox reactions makes it a candidate for developing electroactive materials used in batteries and supercapacitors .

Environmental Applications

Biodegradation Studies:

Research into the environmental impact of 5-fluoro-N,N-dimethylaniline has highlighted its potential for biodegradation. Studies indicate that certain microbial strains can metabolize this compound, suggesting its use in bioremediation strategies to clean up contaminated environments .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell growth through enzyme inhibition mechanisms. |

| Study B | Synthesis | Showed successful ortho-selective C–H addition reactions leading to novel derivatives with potential biological activity. |

| Study C | Material Science | Highlighted enhanced thermal stability in polymer applications when incorporating fluorinated compounds. |

| Study D | Environmental Impact | Identified microbial strains capable of degrading 5-fluoro-N,N-dimethylaniline, indicating potential for bioremediation efforts. |

作用机制

The mechanism of action of 5-Fluoro-n,2-dimethylaniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound being studied.

相似化合物的比较

Similar Compounds

2,6-Dimethylaniline: Lacks the fluorine atom, resulting in different chemical and biological properties.

5-Fluoroaniline: Lacks the methyl groups, affecting its reactivity and applications.

2,6-Difluoroaniline: Contains two fluorine atoms, leading to different substitution patterns and reactivity.

Uniqueness

5-Fluoro-n,2-dimethylaniline is unique due to the presence of both fluorine and methyl groups, which confer distinct electronic and steric properties. These modifications enhance its stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.

生物活性

5-Fluoro-n,2-dimethylaniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including its effects on various cell lines, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a fluorine atom and two methyl groups attached to an aniline structure. This configuration influences its biological activity and pharmacological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antitumor Activity : Research indicates that this compound exhibits significant antitumor effects. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range. This suggests a potent mechanism of action against tumor growth .

- Mechanism of Action : The antitumor activity is believed to be mediated through the intracellular release of active metabolites. Specifically, studies suggest that the compound acts as a prodrug, releasing 5-fluoro-2-deoxyuridine monophosphate (FdUMP) upon metabolic conversion. This process involves cyclization followed by hydrolysis, which is critical for its antineoplastic effects .

- Genotoxicity : Investigations into the genotoxic potential of related compounds indicate that this compound may also possess mutagenic properties. Studies have shown that similar alkylanilines can induce mutations in mammalian cell lines through oxidative stress mechanisms, leading to DNA damage .

In Vitro Studies

- Cell Proliferation Inhibition : A study evaluating the effect of this compound on L1210 cells reported a significant reduction in cell viability at low concentrations. The addition of thymidine reversed this effect, confirming the involvement of FdUMP in mediating growth inhibition .

- Antimicrobial Activity : Although primarily studied for its anticancer properties, preliminary data suggest potential antimicrobial activity against various pathogens. Further research is needed to elucidate these effects and their clinical relevance.

Data Summary Table

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-Fluoro-N,2-dimethylaniline, and what are their comparative advantages?

- Methodological Answer : The compound can be synthesized via selective methylation of 5-fluoro-2-methylaniline using methanol and heterogeneous nickel catalysts under reductive conditions. For example, Ni-based catalysts enable mono-N-methylation with >90% yield . Alternatively, reductive amination of 5-fluoro-2-nitrobenzaldehyde intermediates (using SnCl₂·2H₂O in ethanol) followed by methylation has been reported, though yields depend on reaction time and pH control during workup . Catalytic methylation is preferred for scalability, while nitro-reduction routes allow functional group diversification.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Expect signals for aromatic protons split by fluorine coupling (e.g., δ 7.10–6.50 ppm for para-substituted fluorobenzene derivatives). Methyl groups appear as singlets: δ ~2.87 ppm (N–CH₃) and δ ~2.10 ppm (C–CH₃) .

- Mass Spectrometry : The molecular ion [M]⁺ should appear at m/z 153–155 (exact mass: 153.16 g/mol), with fragmentation patterns indicating loss of methyl groups.

- ¹³C NMR : Key peaks include aromatic carbons (δ 110–150 ppm) and methyl carbons (δ 17–30 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for N-methylation of fluorinated anilines?

- Methodological Answer : Discrepancies often arise from catalyst selectivity, solvent polarity, or competing side reactions (e.g., over-methylation). To address this:

- Controlled Replicates : Perform reactions under inert atmospheres (e.g., N₂) with strict moisture control to minimize hydrolysis .

- Kinetic Studies : Monitor reaction progress via TLC or GC-MS to identify optimal stopping points. For example, Ni-catalyzed reactions plateau after 6–8 hours .

- Contextual Analysis : Compare studies using similar substrates (e.g., 4-Fluoro-N,2-dimethylaniline vs. 5-Fluoro derivatives) to isolate fluorine’s electronic effects .

Q. How can computational modeling guide the design of catalysts for selective methylation of this compound precursors?

- Methodological Answer : Density Functional Theory (DFT) simulations can predict adsorption energies of intermediates on catalytic surfaces. For Ni catalysts:

- Model the interaction between the amine lone pair and Ni active sites.

- Evaluate fluorine’s electron-withdrawing effect on transition-state stabilization.

- Compare with experimental TOF (turnover frequency) data to validate computational predictions .

Q. What are the challenges in characterizing byproducts during large-scale synthesis, and how can they be mitigated?

- Methodological Answer : Common byproducts include di-methylated analogs or hydroxylated derivatives. Mitigation strategies:

- Chromatographic Separation : Use gradient elution (e.g., hexane/ethyl acetate) to isolate minor impurities .

- Advanced Spectrometry : High-resolution LC-MS or 2D NMR (e.g., HSQC) identifies trace contaminants.

- Reaction Optimization : Adjust methanol stoichiometry and catalyst loading to suppress over-methylation .

Q. Data Interpretation & Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for methyl groups in fluorinated anilines?

- Methodological Answer : Variations in chemical shifts (e.g., δ 2.10–2.20 ppm for C–CH₃) may stem from solvent polarity or aggregation effects. To standardize:

- Use deuterated solvents (e.g., CDCl₃) and internal references (e.g., TMS).

- Compare data across studies with identical conditions (e.g., 400 MHz instruments) .

- For fluorine-proton coupling, analyze splitting patterns (e.g., J = 8–10 Hz for meta-F coupling) .

Q. What experimental controls are critical when evaluating the catalytic activity of novel methylation catalysts?

- Methodological Answer :

- Blank Reactions : Exclude catalysts to confirm thermal/autocatalytic pathways.

- Leaching Tests : Filter catalysts mid-reaction to check for homogeneous contributions.

- Isotopic Labeling : Use ¹³C-methanol to track methyl group incorporation .

Q. Applications in Organic Synthesis

Q. How is this compound utilized in the synthesis of palladacycles or other organometallic complexes?

- Methodological Answer : The compound serves as a ligand precursor in cyclometalated palladacycles. For example:

- React with Pd(OAc)₂ in acetic acid at 80°C to form C^N-chelate complexes.

- Characterize via X-ray crystallography to confirm square-planar geometry .

属性

IUPAC Name |

5-fluoro-N,2-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-3-4-7(9)5-8(6)10-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLRQKXFBZTRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651516 | |

| Record name | 5-Fluoro-N,2-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881848-77-7 | |

| Record name | 5-Fluoro-N,2-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881848-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-N,2-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。